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Compound of Interest

Compound Name: JHU37160

Cat. No.: B2879511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of JHU37160 with

other commonly used DREADD (Designer Receptors Exclusively Activated by Designer Drugs)

agonists, namely Clozapine-N-oxide (CNO) and Compound 21 (C21). The data presented here

is collated from multiple studies to offer an objective overview for researchers designing and

interpreting chemogenetic experiments.

Comparative Selectivity and Potency
JHU37160 is a potent, brain-penetrant DREADD agonist designed for high affinity and

selectivity at the engineered hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) receptors.[1][2] Its

primary advantage over earlier agonists lies in its improved pharmacokinetic and

pharmacodynamic properties. However, like its predecessors, off-target effects are an

important consideration, particularly at higher doses.

On-Target Potency and Affinity
The following table summarizes the in vitro potency (EC₅₀) and binding affinity (Kᵢ) of

JHU37160, CNO, and C21 for the hM3Dq and hM4Di DREADD receptors. Lower values

indicate higher potency and affinity.
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Compound
hM3Dq EC₅₀
(nM)

hM4Di EC₅₀
(nM)

hM3Dq Kᵢ (nM) hM4Di Kᵢ (nM)

JHU37160 18.5[1] 0.2[1] 1.9[1] 3.6[1]

Clozapine-N-

oxide (CNO)
6.0[3] 15[4] 3800[4] 15000[4]

Compound 21

(C21)
1.7[3] 7.77[5] 230[1] 91[1]

Note: The Kᵢ values for CNO are notably high, reflecting its low affinity for DREADD receptors.

It is now understood that CNO's in vivo effects are largely mediated by its back-metabolism to

clozapine.[4]

Off-Target Binding Profile
A critical aspect of any DREADD agonist is its selectivity for the engineered receptor over

endogenous receptors. Off-target binding can lead to confounding effects and misinterpretation

of experimental results.
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Compound Known Off-Target Interactions

JHU37160

Shows a binding profile similar to clozapine at

dopamine and muscarinic receptors.[2] Has a

lower affinity for 5-HT receptors compared to

clozapine.[1] At high doses (0.5-1 mg/kg in rats),

it can produce off-target behavioral effects, such

as anxiety-like behavior, and neuronal activation

in specific brain regions.[6]

Clozapine-N-oxide (CNO)

Can be reverse-metabolized to clozapine, which

has a broad off-target profile, including high

affinity for various serotonergic, dopaminergic,

adrenergic, and muscarinic receptors.[2][5]

Compound 21 (C21)

Exhibits significant binding to a range of

endogenous receptors, including histaminergic

(H1), serotonergic (5-HT₂), and muscarinic

receptors.[5][7] It has a higher affinity for the

histamine H1 receptor than for DREADDs.[5]

Off-target effects have been observed in vivo,

particularly at higher doses.[6][7]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

DREADD agonist selectivity.

Radioligand Competition Binding Assay (e.g.,
[³H]clozapine displacement)
This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., JHU37160)

for a specific receptor (e.g., hM3Dq or hM4Di) by measuring its ability to displace a

radiolabeled ligand (e.g., [³H]clozapine) that is known to bind to the receptor.

Materials:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10774210/
https://www.researchgate.net/figure/The-second-generation-DREADD-agonist-C21-exhibits-low-in-vitro-DREADD-affinity-and_fig1_329508580
https://pmc.ncbi.nlm.nih.gov/articles/PMC10527408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10774210/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9998087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9998087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7500623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9998087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10527408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7500623/
https://www.benchchem.com/product/b2879511?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2879511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell membranes prepared from HEK-293 cells stably expressing the DREADD of interest

(hM3Dq or hM4Di).

[³H]clozapine (radioligand).

Test compounds (JHU37160, CNO, C21) at a range of concentrations.

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

Non-specific binding control (e.g., a high concentration of unlabeled clozapine).

96-well filter plates.

Scintillation counter.

Procedure:

In a 96-well plate, add a fixed concentration of [³H]clozapine to each well.

Add increasing concentrations of the test compound to different wells. For determining non-

specific binding, add a high concentration of unlabeled clozapine.

Add the cell membranes expressing the DREADD to each well to initiate the binding

reaction.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the

binding to reach equilibrium.

Terminate the reaction by rapid filtration through the filter plates, followed by washing with

ice-cold binding buffer to remove unbound radioligand.

Allow the filters to dry, and then add scintillation fluid to each well.

Quantify the amount of bound radioactivity in each well using a scintillation counter.

The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration

of the test compound that displaces 50% of the radioligand). The Kᵢ value is then calculated

using the Cheng-Prusoff equation.
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Functional Assay: Gq-DREADD (hM3Dq) - Calcium
Mobilization Assay
This assay measures the ability of a compound to activate the Gq-coupled hM3Dq receptor,

which leads to an increase in intracellular calcium concentration.

Materials:

HEK-293 cells transiently or stably expressing the hM3Dq DREADD.

A calcium-sensitive fluorescent dye (e.g., Fura-2AM or Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Test compounds (JHU37160, CNO, C21) at a range of concentrations.

A fluorescence plate reader with automated liquid handling.

Procedure:

Plate the hM3Dq-expressing cells in a 96-well, black-walled, clear-bottom plate and allow

them to adhere overnight.

Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye in

assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

Wash the cells with assay buffer to remove excess dye.

Measure the baseline fluorescence intensity using the plate reader.

Add increasing concentrations of the test compound to the wells using the automated liquid

handling system of the plate reader.

Immediately begin measuring the fluorescence intensity over time to capture the transient

increase in intracellular calcium.

The data are typically expressed as the change in fluorescence from baseline.
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The concentration-response data are analyzed using a non-linear regression model to

determine the EC₅₀ of the test compound.
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Caption: Gq-DREADD (hM3Dq) Signaling Pathway.
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Caption: Gi-DREADD (hM4Di) Signaling Pathway.

Experimental Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b2879511?utm_src=pdf-body-img
https://www.benchchem.com/product/b2879511?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2879511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Selectivity Profiling

In Vivo Validation
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Caption: Workflow for DREADD Agonist Selectivity Profiling.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2879511?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2879511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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